

Chemical and physical properties of Fexofenadine-d3-1.

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Compound of Interest

Compound Name: Fexofenadine-d3-1

Cat. No.: B12368700

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An In-depth Technical Guide to the Chemical and Physical Properties of Fexofenadine-d3

Introduction

Fexofenadine-d3 is the deuterium-labeled analogue of Fexofenadine, a widely used second-generation antihistamine.[1] Due to the isotopic labeling, Fexofenadine-d3 serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the highly accurate quantification of Fexofenadine in biological samples using mass spectrometry-based techniques.[1] Fexofenadine itself is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist, providing therapeutic relief from allergic conditions without the sedative effects associated with first-generation antihistamines as it does not readily cross the blood-brain barrier.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological context of Fexofenadine-d3 for researchers and drug development professionals.

Chemical and Physical Properties

The physicochemical properties of Fexofenadine-d3 are nearly identical to those of unlabeled Fexofenadine, with the primary difference being a slight increase in molecular weight due to the presence of three deuterium atoms. The properties of the hydrochloride salt are most commonly reported.

Property	Value	Citation(s)
IUPAC Name	2-[4-[(1R)-1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid-d3	
Synonyms	MDL-16455-d3; Terfenadine carboxylate-d3	
Molecular Formula	C ₃₂ H ₃₆ D ₃ NO ₄	
Molecular Weight	~504.7 g/mol (for the free base)	
Appearance	White to off-white crystalline powder	
pKa	4.25 (carboxylic acid), 9.53 (piperidine nitrogen)	
Solubility	Soluble in methanol, DMSO	

Note: The molecular weight of the deuterated compound is slightly higher than that of Fexofenadine (C₃₂H₃₉NO₄, M.W. 501.68 g/mol). The exact weight can vary based on the position of the deuterium labels. The hydrochloride salt (C₃₂H₄₀ClNO₄) has a molecular weight of approximately 538.1 g/mol .

Synthesis and Manufacturing

The synthesis of Fexofenadine has been approached through various routes. One common strategy involves the N-alkylation of α,α-diphenyl-4-piperidinemethanol (azacyclonol) with a suitable electrophilic partner containing the dimethylphenylacetic acid moiety.

A scalable, multi-step synthesis can be achieved using commercially available starting materials like methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyne-1-ol, and azacyclonol. This approach avoids toxic reagents and difficult-to-remove byproducts. Another described method starts with benzene and methallyl, proceeding through steps of Friedel–Crafts

alkylation, oxidation, esterification, and reduction, followed by N-alkylation and final hydrolysis to yield Fexofenadine.

The synthesis of Fexofenadine-d3 would follow a similar pathway, incorporating a deuterated building block at an appropriate stage to introduce the isotopic label.

Experimental Protocols

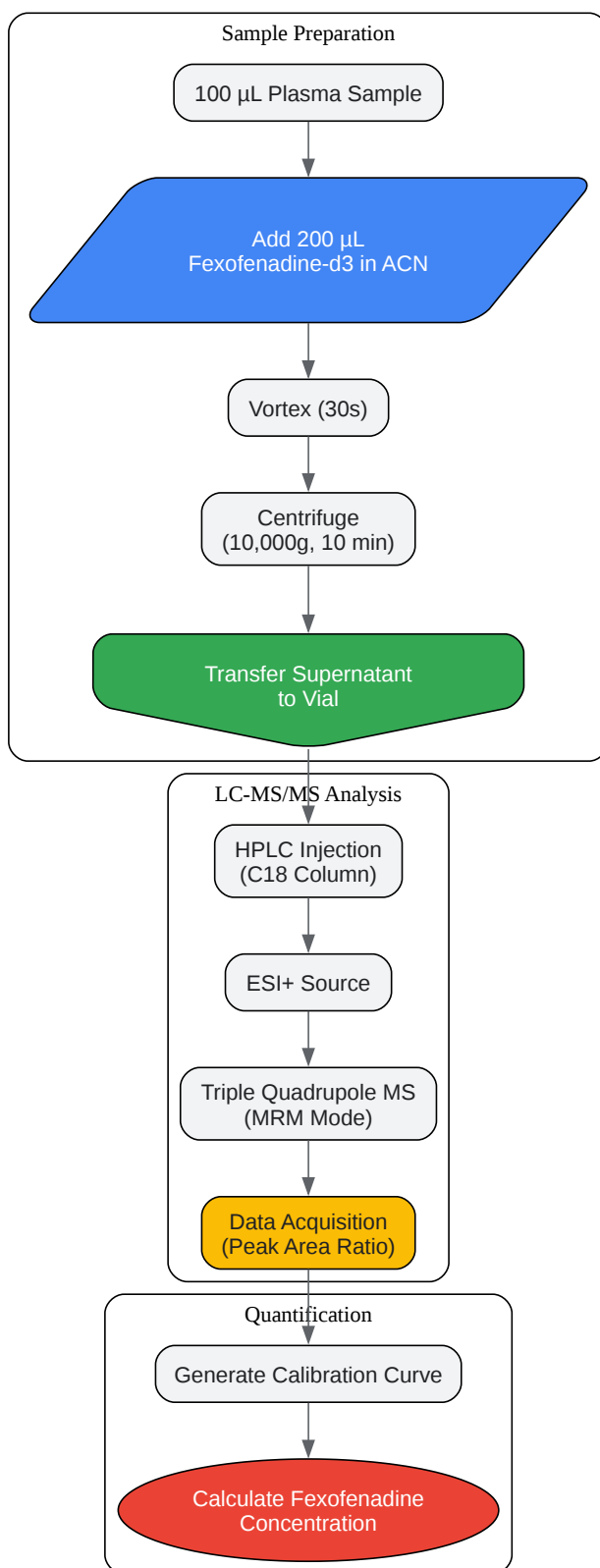
Fexofenadine-d3 is predominantly used as an internal standard in quantitative bioanalytical methods. The following protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Fexofenadine in human plasma.

Protocol: Quantitative Analysis of Fexofenadine in Human Plasma by LC-MS/MS

- Objective: To accurately determine the concentration of Fexofenadine in human plasma samples.
- Materials:
 - Fexofenadine analytical standard
 - Fexofenadine-d3 (as internal standard, IS)
 - Human plasma (heparinized)
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Formic acid (LC-MS grade)
 - Water (LC-MS grade)
 - Microcentrifuge tubes
 - Autosampler vials

- Preparation of Solutions:
 - Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fexofenadine and Fexofenadine-d3 in methanol.
 - Working Standard Solutions: Perform serial dilutions of the Fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1-1000 ng/mL).
 - Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile.
- Sample Preparation (Protein Precipitation):
 - Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown plasma samples.
 - To 100 μ L of plasma in each tube, add 200 μ L of the internal standard working solution. The acetonitrile will precipitate plasma proteins.
 - Vortex each tube for 30 seconds to ensure complete mixing.
 - Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: High-Performance Liquid Chromatography (HPLC) system.
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Fexofenadine Transition: e.g., m/z 502.3 \rightarrow 466.3
 - Fexofenadine-d3 Transition: e.g., m/z 505.3 \rightarrow 469.3
- Data Analysis:
 - Quantify Fexofenadine concentration by calculating the peak area ratio of the analyte (Fexofenadine) to the internal standard (Fexofenadine-d3).
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of Fexofenadine in unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Experimental workflow for the quantification of Fexofenadine in plasma.

Mechanism of Action and Signaling

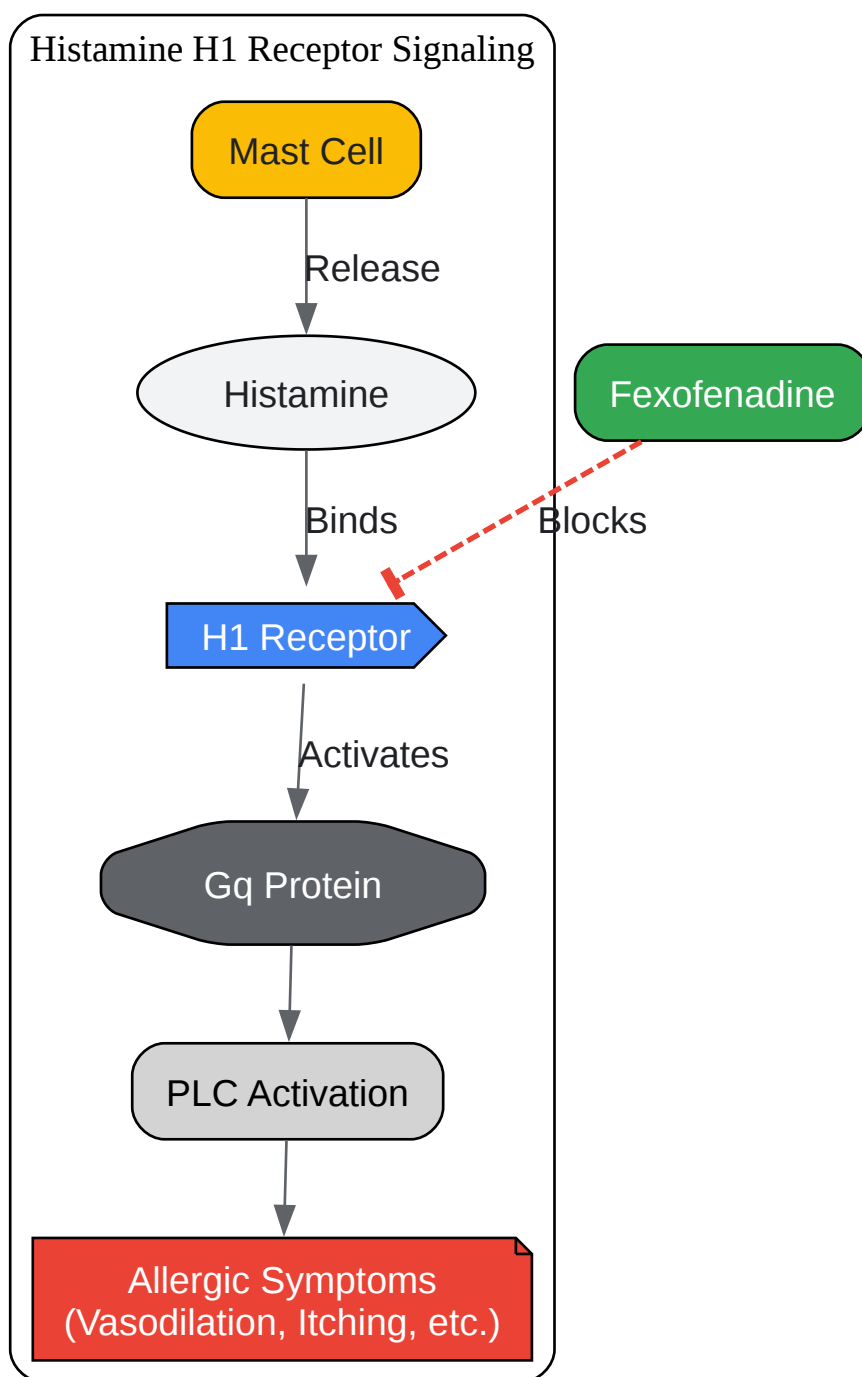
Fexofenadine is a potent and selective antagonist of the histamine H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, leading to symptoms like sneezing, itching, and vasodilation.

Fexofenadine acts by competitively and reversibly binding to these peripheral H1 receptors, primarily in the gastrointestinal tract, blood vessels, and bronchial smooth muscle. This binding prevents histamine from activating the receptor, thereby blocking the downstream signaling cascade responsible for allergic symptoms.

Beyond its primary role as an H1 antagonist, Fexofenadine has demonstrated broader anti-inflammatory effects. Studies have shown it can inhibit the production and release of various inflammatory mediators, including:

- **Adhesion Molecules:** Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression, which is crucial for the recruitment of inflammatory cells.
- **Leukotrienes and Prostaglandins:** Decreased production of LTC₄, LTD₄, LTE₄, and PGE₂.
- **Cytokines and Chemokines:** Reduction in levels of RANTES, TARC, and MDC.

These additional effects may contribute to its overall efficacy in managing the inflammatory components of allergic disease.



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Caption: Fexofenadine blocks the histamine H1 receptor signaling pathway.

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